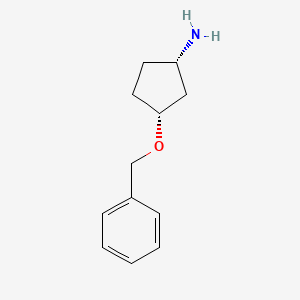
3-(2-Fluoro-3-methylphenyl)azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluoro-3-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an azetidin-3-ol moiety
准备方法
The synthesis of 3-(2-Fluoro-3-methylphenyl)azetidin-3-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-fluoro-3-methylbenzaldehyde with an appropriate azetidinone precursor . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride. Industrial production methods may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes to ensure high yield and purity .
化学反应分析
3-(2-Fluoro-3-methylphenyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, sodium hydride), and specific temperature and pressure conditions to optimize the reaction yield and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted azetidin-3-ol derivatives .
科学研究应用
3-(2-Fluoro-3-methylphenyl)azetidin-3-ol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-(2-Fluoro-3-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and induction of apoptosis in cancer cells . The compound interacts with the colchicine-binding site of tubulin, resulting in the downregulation of anti-apoptotic proteins like Bcl2 and survivin, and upregulation of pro-apoptotic proteins like Bax .
相似化合物的比较
3-(2-Fluoro-3-methylphenyl)azetidin-3-ol can be compared with other similar compounds, such as:
3-(2-Fluoro-5-methylphenyl)azetidin-3-ol: This compound has a similar structure but with the methyl group positioned differently on the phenyl ring.
3-Fluoroazetidin-2-ones: These compounds share the azetidinone core but differ in the substitution pattern and functional groups attached.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC 名称 |
3-(2-fluoro-3-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H12FNO/c1-7-3-2-4-8(9(7)11)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
InChI 键 |
GZYJLVVUKKUTAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2(CNC2)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N1-[(1r,4r)-4-methoxycyclohexyl]benzene-1,2-diamine](/img/structure/B11754569.png)
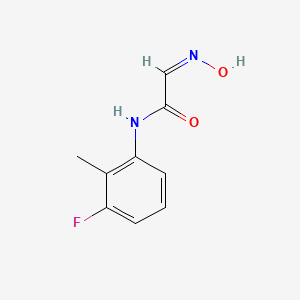

![tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B11754589.png)
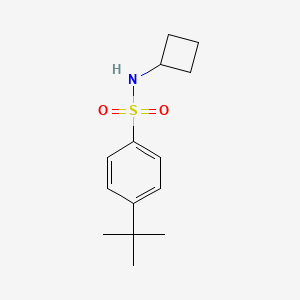
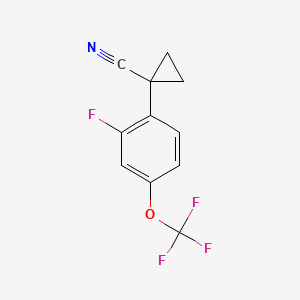
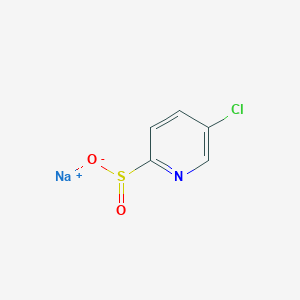
![[5-Methyl-2-(pentyloxy)phenyl]boranediol](/img/structure/B11754628.png)
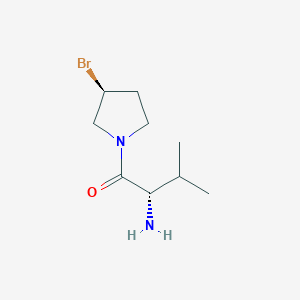

![6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B11754640.png)
![[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11754655.png)

